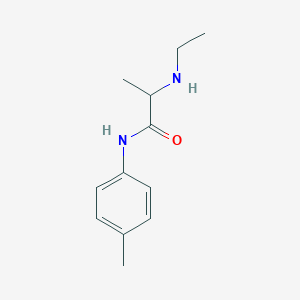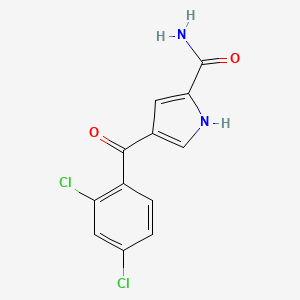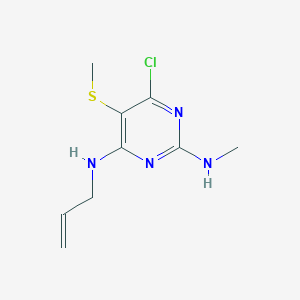![molecular formula C8H4F3IN2 B2591490 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine CAS No. 2126161-36-0](/img/structure/B2591490.png)
3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine” is a chemical compound with the molecular formula C6H3F3IN . It is a white solid and is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes “3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine”, is a topic of active research. Trifluoromethylpyridines are key structural motifs in active agrochemical and pharmaceutical ingredients . Various methods of synthesizing these compounds have been reported . For example, one method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine” consists of a pyridine ring with an iodine atom at the 3-position and a trifluoromethyl group at the 5-position .Physical And Chemical Properties Analysis
“3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine” is a white solid . It has a molecular weight of 273 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Agrochemical Industry
The trifluoromethylpyridine moiety, a key structural component of this compound, is extensively used in the agrochemical industry. It’s primarily utilized for the development of pesticides that protect crops from pests. The unique physicochemical properties of the fluorine atom combined with the pyridine ring contribute to the biological activity of these compounds .
Pharmaceutical Development
In pharmaceuticals, derivatives of trifluoromethylpyridine serve as intermediates in the synthesis of active ingredients. The presence of the trifluoromethyl group can significantly influence the medicinal properties of drugs, including their metabolic stability and bioavailability .
Veterinary Medicine
Similar to its use in human pharmaceuticals, this compound’s derivatives find applications in veterinary medicine. They are involved in the creation of treatments for animals, enhancing the health and productivity of livestock .
Organic Synthesis
This compound acts as an intermediate in organic synthesis, particularly in the construction of complex molecules. Its reactivity allows for the formation of various chemical bonds, facilitating the synthesis of a wide array of organic compounds .
Material Science
In material science, the compound’s derivatives are used to modify the properties of materials. For example, they can be incorporated into polymers to alter their thermal stability, mechanical strength, or chemical resistance .
Chemical Research
Researchers utilize this compound as a building block to explore new chemical reactions and pathways. Its unique structure enables the discovery of novel synthetic routes and reaction mechanisms .
Fluorine Chemistry
The compound is significant in the field of fluorine chemistry, where it’s used to study the effects of fluorination on chemical properties. This research can lead to the development of new fluorinated compounds with enhanced properties .
Light-Emitting Diode (LED) Technology
Derivatives of this compound have been explored for their potential use in organic light-emitting diodes (OLEDs). The incorporation of the trifluoromethylpyridine unit into OLED materials can impact the color and efficiency of the emitted light .
Future Directions
Trifluoromethylpyridines, including “3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine”, are key structural motifs in active agrochemical and pharmaceutical ingredients . With the increasing demand for these compounds, the development of fluorinated organic chemicals is becoming an increasingly important research topic . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
properties
IUPAC Name |
3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3IN2/c9-8(10,11)7-1-4-5(12)2-13-6(4)3-14-7/h1-3,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMHORTUKDTUBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CNC2=CN=C1C(F)(F)F)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine | |
CAS RN |
2126161-36-0 |
Source


|
| Record name | 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2-[2-(trifluoromethyl)phenyl]quinazoline](/img/structure/B2591408.png)
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2591409.png)





![N-(4-ethoxyphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2591417.png)




![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2591429.png)
